Cas no 2097953-03-0 (1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride)

1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2097953-03-0
- 1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride
- AKOS026748022
- F2167-2808
- 1-methyl-4-prop-2-ynoxypiperidine;hydrochloride
- 1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride
-
- Inchi: 1S/C9H15NO.ClH/c1-3-8-11-9-4-6-10(2)7-5-9;/h1,9H,4-8H2,2H3;1H
- InChI Key: MTBOHDMUAVLBGT-UHFFFAOYSA-N
- SMILES: Cl.O(CC#C)C1CCN(C)CC1
Computed Properties
- Exact Mass: 189.0920418g/mol
- Monoisotopic Mass: 189.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5Ų
1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-2808-2.5g |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 95%+ | 2.5g |
$836.0 | 2023-09-06 | |
Life Chemicals | F2167-2808-1g |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 95%+ | 1g |
$418.0 | 2023-09-06 | |
TRC | M157406-100mg |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M157406-1g |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 1g |
$ 590.00 | 2022-06-04 | ||
Life Chemicals | F2167-2808-5g |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 95%+ | 5g |
$1254.0 | 2023-09-06 | |
Life Chemicals | F2167-2808-0.25g |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 95%+ | 0.25g |
$377.0 | 2023-09-06 | |
Life Chemicals | F2167-2808-10g |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 95%+ | 10g |
$1756.0 | 2023-09-06 | |
TRC | M157406-500mg |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 500mg |
$ 390.00 | 2022-06-04 | ||
Life Chemicals | F2167-2808-0.5g |
1-methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride |
2097953-03-0 | 95%+ | 0.5g |
$397.0 | 2023-09-06 |
1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride Related Literature
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Additional information on 1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride
Introduction to 1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride (CAS No. 2097953-03-0) and Its Emerging Applications in Chemical Biology
1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride, identified by its CAS number 2097953-03-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the piperidine class, a structural motif widely recognized for its role in drug design due to its favorable pharmacokinetic properties and biological activity. The unique structural features of this molecule, particularly the presence of a propargyl ether side chain and a methyl group at the 1-position of the piperidine ring, contribute to its distinctive chemical and biological profile, making it a promising candidate for further exploration in medicinal chemistry.
The propargyl ether moiety, characterized by a propargyl group (prop-2-yn) linked to an oxygen atom, introduces reactivity that can be exploited in synthetic chemistry and drug development. This functional group is particularly interesting because it can participate in various chemical transformations, including metal-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex molecules. Additionally, the presence of an ether linkage may influence the compound's solubility and metabolic stability, factors that are critical for its potential therapeutic applications.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is advantageous for both in vitro studies and potential pharmaceutical formulations. This solubility profile makes it more amenable to various biological assays and drug delivery systems, thereby facilitating its use in preclinical and clinical research.
In recent years, there has been growing interest in piperidine derivatives as pharmacophores due to their ability to modulate a wide range of biological targets. The compound 1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride (CAS No. 2097953-03-0) has been investigated for its potential interactions with several key biological pathways. For instance, studies have suggested that this molecule may exhibit activity against enzymes involved in neurotransmitter synthesis and degradation, making it a candidate for the development of novel therapeutics targeting neurological disorders.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers have been able to predict potential binding interactions between 1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride and target proteins. These predictions have guided experimental efforts aimed at validating these interactions and exploring their therapeutic implications.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex piperidine derivatives like 1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride (CAS No. 2097953-03-0). Techniques such as transition-metal-catalyzed coupling reactions have been particularly useful in constructing the propargyl ether linkage with high precision and yield. These synthetic strategies have not only improved access to this compound but also provided insights into its structural flexibility, which could be exploited for designing analogs with enhanced biological activity.
The biological evaluation of 1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated potential effects on enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are implicated in the metabolism of neurotransmitters like serotonin and dopamine. These findings suggest that this compound may modulate central nervous system function, opening avenues for research into conditions such as depression, anxiety, and neurodegenerative diseases.
Additionally, preliminary studies have explored the interaction of this molecule with other biological targets relevant to inflammation and pain signaling. The propargyl ether group has been shown to engage with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. By inhibiting these enzymes or modulating their activity, 1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride (CAS No. 2097953-03-0) may offer therapeutic benefits in conditions characterized by chronic inflammation.
The development of novel drug candidates often involves optimizing pharmacokinetic properties to ensure efficacy and safety. The methyl group at the 1-position of the piperidine ring in 1-Methyl-4-(prop-2-yloxy)piperidine hydrochloride contributes to its metabolic stability by resisting oxidative degradation pathways common to other piperidine derivatives. This stability is advantageous for prolonged drug action and reduced dosing frequency.
Computational modeling has played a crucial role in understanding how structural modifications influence biological activity. By employing molecular dynamics simulations and quantum mechanical calculations, researchers have been able to predict how changes in the propargyl ether side chain affect binding affinity and metabolic fate. These insights have guided synthetic efforts toward derivatives with improved pharmacological profiles.
The potential applications of 1-Methyl-4-(proparglyoxy)piperidine hydrochloride extend beyond traditional small-molecule therapeutics. Its unique structural features make it an attractive scaffold for peptidomimetics—molecules designed to mimic peptide sequences while avoiding their limitations such as poor bioavailability or immunogenicity. By incorporating this compound into peptidomimetic libraries, researchers can explore novel ways to target biological processes that are difficult to address with conventional small molecules.
The growing interest in biologics has also spurred investigations into using 1-Methyl-pyrrolidinyl propargyl ether hydrochloride (CAS No. 2097953*) as a tool for modulating protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes but are challenging targets for small-molecule drugs due to their large binding surfaces. However, compounds like this one may disrupt or stabilize PPIs by binding at specific interfaces within protein complexes.
In conclusion, 1-Methyl-pyrrolidinyl propargyl ether hydrochloride represents a promising area of research with significant implications for drug discovery and development across multiple therapeutic modalities including neurological disorders pain management inflammation-related conditions among others . Its unique structural attributes combined with emerging insights from computational biology provide a strong foundation for future investigations aimed at unlocking its full potential .
2097953-03-0 (1-Methyl-4-(prop-2-yn-1-yloxy)piperidine hydrochloride) Related Products
- 3326-89-4(1,3-oxathiolan-2-one)
- 2227907-31-3((3R)-3-(3-{(tert-butoxy)carbonylamino}phenyl)-3-hydroxypropanoic acid)
- 2228697-72-9(2-(2,3-dihydro-1H-inden-2-yl)-3-methylbutanoic acid)
- 17348-71-9(5-(Ethoxycarbonyl)benzo[c][1,2,5]oxadiazole 1-oxide)
- 2228927-92-0(O-1-(3,4-dichlorophenyl)ethylhydroxylamine)
- 305791-42-8(1-Phenyl-5-pyrrolidin-1-yl-1H-tetrazole)
- 135729-61-2(Palonosetron)
- 58738-31-1(16-Oxoprometaphanine)
- 1361678-30-9(5-(2,4-Dichlorophenyl)-2-fluoropyridine-3-methanol)
- 443-81-2(2-Bromo-3-fluorophenol)




